1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride
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Overview
Description
1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride is a chemical compound with the molecular formula C11H14FN·HCl. It is characterized by the presence of a fluorophenyl group attached to a cyclopropyl-methanamine structure.
Preparation Methods
The synthesis of 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclopropyl-methanamine core. One common method involves the reaction of cyclopropylamine with a fluorophenylmethyl halide under basic conditions to form the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. These methods often include steps to ensure high purity and yield, such as recrystallization and purification through chromatography .
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines .
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride can be compared with other similar compounds, such as:
(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom on the phenyl ring.
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride: This compound contains a trifluoromethoxy group instead of a single fluorine atom, which can significantly alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific fluorophenyl substitution, which imparts distinct chemical reactivity and biological interactions compared to its analogs .
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11;/h1-4H,5-8,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSMGRQKFNAMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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